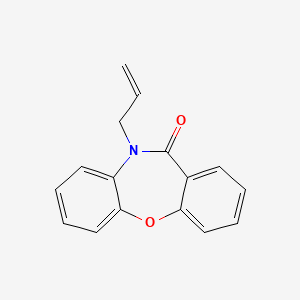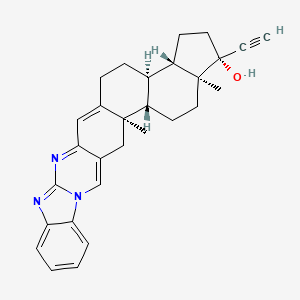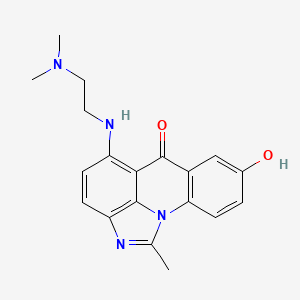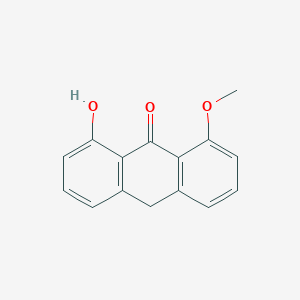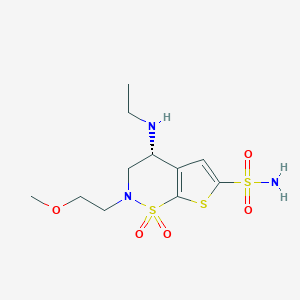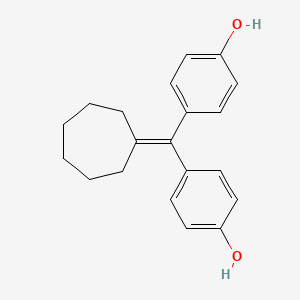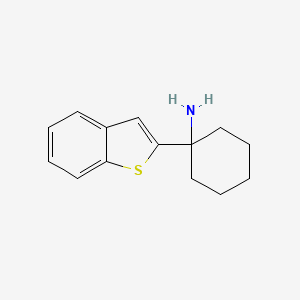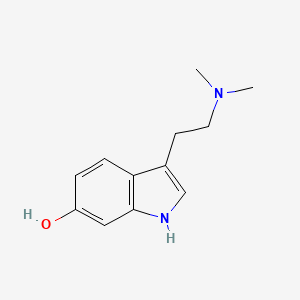
2-Pyrrolidinone, 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORG-13011 is a compound known for its activity as an agonist of the 5-HT1A receptor.
Preparation Methods
The preparation of ORG-13011 involves synthetic routes that include specific reaction conditions. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The polymorphism of ORG-13011 has been studied using different crystallization methods, including the use of different solvents and cooling rates . Industrial production methods for ORG-13011 are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
ORG-13011 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form different crystalline forms under high-temperature conditions .
Scientific Research Applications
ORG-13011 has a wide range of scientific research applications. It is primarily used in the study of neurological disorders due to its activity as a 5-HT1A receptor agonist. This makes it valuable in research related to depression, anxiety, and other central nervous system disorders . Additionally, ORG-13011 has been used in studies involving conditioned taste aversion, which is a procedure used to test for the blockade of drug stimuli .
Mechanism of Action
The mechanism of action of ORG-13011 involves its activity as an agonist of the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and other neurological functions. By binding to the 5-HT1A receptor, ORG-13011 can modulate the release of neurotransmitters and influence various signaling pathways involved in mood regulation and other central nervous system functions .
Comparison with Similar Compounds
ORG-13011 is similar to other compounds that act as agonists of the 5-HT1A receptor. Some of these similar compounds include gepirone, tandospirone, and buspirone. What sets ORG-13011 apart is its specific binding affinity and efficacy at the 5-HT1A receptor, which may result in different pharmacological effects and therapeutic potential .
Properties
CAS No. |
142494-12-0 |
|---|---|
Molecular Formula |
C18H25F3N4O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H25F3N4O/c19-18(20,21)15-5-6-22-16(14-15)24-12-10-23(11-13-24)7-1-2-8-25-9-3-4-17(25)26/h5-6,14H,1-4,7-13H2 |
InChI Key |
YKJJCYZZWWSBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCCN2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


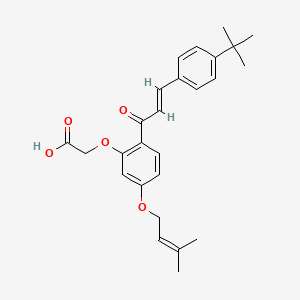

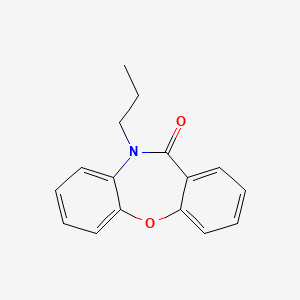
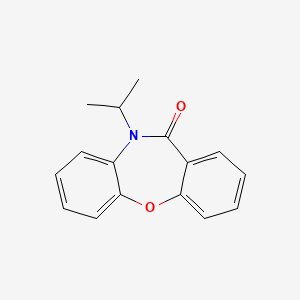
![5-propylbenzo[b][1,4]benzothiazepin-6-one](/img/structure/B3061665.png)
